molecular formula C22H27NO2 B13763405 Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester CAS No. 64046-66-8

Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester

Cat. No.: B13763405
CAS No.: 64046-66-8
M. Wt: 337.5 g/mol
InChI Key: QDWYZUCHSFEDPR-UHFFFAOYSA-N
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Description

Structure and Key Features The compound Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester consists of a substituted acetic acid core. The α-carbon of the acetic acid is functionalized with a methyl group and a 4-biphenylyl moiety, forming a sterically hindered structure. The carboxylic acid group is esterified with 2-piperidinoethanol, introducing a piperidine ring—a nitrogen-containing heterocycle known for its pharmacological relevance.

Properties

CAS No.

64046-66-8

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate

InChI

InChI=1S/C22H27NO2/c1-17(22(24)25-16-14-21-9-5-6-15-23-21)18-10-12-20(13-11-18)19-7-3-2-4-8-19/h2-4,7-8,10-13,17,21,23H,5-6,9,14-16H2,1H3

InChI Key

QDWYZUCHSFEDPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCCC3CCCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate typically involves the reaction of piperidine with 2-(4-phenylphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds with a piperidine moiety exhibit significant anticancer properties. A study demonstrated that derivatives of piperidine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The acetic acid ester enhances the solubility and bioavailability of these compounds, making them more effective as therapeutic agents. For instance, derivatives similar to acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester have shown promising results in targeting specific cancer pathways, particularly those associated with breast and prostate cancers .

1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Some derivatives have been found to modulate amyloid precursor protein metabolism, thereby reducing the formation of amyloid-beta plaques in neuronal cells. This modulation is crucial for developing therapeutic strategies aimed at preventing or slowing down the progression of Alzheimer's disease .

Material Science Applications

2.1 Polymer Synthesis
this compound is utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. For example, studies have reported successful synthesis of piperidine-based polymers that exhibit improved elasticity and durability compared to traditional polymer formulations .

2.2 Coating Technologies
The compound's unique chemical structure allows it to function effectively as a reactive diluent in coating applications. Its use in formulations for protective coatings has led to improved adhesion and resistance to environmental degradation. Research has shown that coatings incorporating this ester maintain their integrity under harsh conditions, making them suitable for industrial applications .

Biochemical Applications

3.1 Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes involved in metabolic pathways related to inflammation and cancer progression. By inhibiting these enzymes, the compound may help modulate inflammatory responses and reduce tumor growth .

3.2 Drug Delivery Systems
Due to its favorable pharmacokinetic properties, this compound is being explored as a component in drug delivery systems. Its ability to enhance the solubility of poorly soluble drugs makes it a valuable candidate for formulating new therapeutic agents aimed at chronic diseases .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesEvaluated the efficacy of piperidine derivativesSignificant inhibition of cancer cell proliferation was observed
Neuroprotective Effects StudyInvestigated modulation of amyloid precursor proteinReduced amyloid-beta plaque formation was noted
Polymer Application ResearchAnalyzed mechanical properties of piperidine-based polymersEnhanced thermal stability and elasticity were achieved

Mechanism of Action

The mechanism of action of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester Estimated: C22H25NO2 ~397 (estimated) Biphenylyl, methyl, piperidinoethyl ester Potential CNS activity; high lipophilicity
2-(4-Biphenylyl)-prop-2-yl 4′-methoxycarbonylphenyl carbonate C33H39NO4 513.67 Biphenylyl, carbonate ester Acid-labile BPOC-amino protecting group
2-(4-Benzhydrylpiperazino)ethyl acetoacetate C24H28N2O3 392.49 Benzhydryl, piperazinoethyl, acetoacetyl Intermediate in drug synthesis
Ethyl 2-(4-methylphenoxy)acetate C11H14O3 194.23 Phenoxy, ethyl ester Solvent or fragrance component
2,2,6,6-Tetramethylpiperidin-4-yl acetate C11H21NO2 199.29 Tetramethylpiperidinyl, acetate Antioxidant/stabilizer applications

Key Differences and Implications

Aromatic vs. Aliphatic Substituents
  • The piperidinoethyl ester increases lipophilicity relative to non-heterocyclic esters (e.g., methoxyethyl esters in ), which may influence blood-brain barrier penetration .
Piperidine Derivatives
  • Compared to 2,2,6,6-tetramethylpiperidin-4-yl acetate (), the main compound’s piperidine ring lacks methyl substitutions, reducing steric hindrance and possibly enhancing metabolic stability.
  • Methylphenidate (), a piperidine-based CNS stimulant, shares structural motifs but lacks the biphenylyl group, highlighting the main compound’s unique hybrid design .
Ester Group Variations
  • The piperidinoethyl ester contrasts with the acetoacetate group in , which introduces a ketone functionality. This difference may affect hydrolysis rates and metabolic pathways .
  • The carbonate ester in 2-(4-biphenylyl)-prop-2-yl 4′-methoxycarbonylphenyl carbonate () is more acid-labile, making it suitable for protective group chemistry rather than direct therapeutic use .

Research Findings and Functional Insights

Synthetic Challenges: Esterification of sterically hindered acids (e.g., biphenylyl-methyl acetic acid) with bulky alcohols like 2-piperidinoethanol may require optimized conditions, as seen in peptide ester synthesis (). Derivatives with shorter alkyl chains (e.g., ethyl esters) exhibit lower molecular weights and higher volatility, as observed in ethyl 2-(4-methylphenoxy)acetate .

Biological Activity: Piperidine derivatives are often associated with neurological activity due to their ability to interact with amine receptors. The biphenylyl group may further modulate selectivity for specific targets . Compounds like 2-(4-benzhydrylpiperazino)ethyl acetoacetate () demonstrate the versatility of piperazine/piperidine hybrids in drug discovery .

Biological Activity

Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester, also known as a biphenyl derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound features a biphenyl moiety linked to a piperidine group, which is significant in various pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.39 g/mol

The compound consists of an acetic acid functional group, a biphenyl substituent, and a piperidine moiety, which contribute to its biological properties.

Research indicates that biphenyl derivatives exhibit various modes of action, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways. For instance, certain biphenyl derivatives act as inhibitors of lipoprotein-associated phospholipase A (Lp-PLA), which is crucial in lipid metabolism and inflammation .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties by disrupting bacterial cell membranes or inhibiting efflux pumps. This mechanism is particularly relevant in combating antibiotic resistance .
  • Modulation of Amyloid Precursor Protein (APP) : Certain biphenyl compounds have been studied for their ability to modulate APP metabolism, potentially impacting Alzheimer's disease pathology by reducing amyloid-beta peptide release .

Antimicrobial Properties

A study evaluated the antimicrobial activity of various biphenyl derivatives against strains of Staphylococcus aureus. The results indicated that some derivatives exhibited significant bacteriostatic effects without cytotoxicity at therapeutic concentrations. The minimum inhibitory concentration (MIC) values were determined through checkerboard assays, showing promising synergistic effects when combined with traditional antibiotics .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of biphenyl derivatives in models of neurodegeneration. Specifically, compounds similar to this compound were found to enhance neuronal survival and reduce oxidative stress markers in vitro. These findings suggest a possible application in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Inhibition of Lp-PLA :
    • A clinical study investigated the efficacy of Lp-PLA inhibitors in patients at risk for metabolic bone diseases. The study found that treatment with related biphenyl compounds improved bone density markers significantly compared to the control group .
  • Antimicrobial Synergy :
    • In laboratory settings, combinations of acetic acid derivatives with established antibiotics were tested against resistant bacterial strains. The results showed that certain biphenyl derivatives enhanced the effectiveness of these antibiotics by overcoming efflux-mediated resistance mechanisms .
  • Neuroprotective Mechanisms :
    • Animal studies demonstrated that administration of biphenyl derivatives improved cognitive function in models of Alzheimer’s disease by modulating APP metabolism and decreasing amyloid plaque formation .

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